(4-Fluoro-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Fluoro-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine is an organic compound that features a benzyl group substituted with a fluorine atom and an amine group attached to a methyl and trifluoromethylsulfanyl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine can be achieved through a multi-step process involving the following key steps:
Formation of 4-Fluorobenzyl Bromide: This can be synthesized by reacting 4-fluorotoluene with bromine in the presence of a catalyst.
Nucleophilic Substitution: The 4-fluorobenzyl bromide undergoes nucleophilic substitution with a suitable amine, such as (1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine, to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the fluorine-substituted benzyl group, potentially leading to the removal of the fluorine atom.
Substitution: The compound can participate in substitution reactions, especially at the benzyl position, where the fluorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium iodide in acetone can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of de-fluorinated benzyl derivatives.
Substitution: Formation of various substituted benzyl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluoro-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can impart desirable characteristics such as increased durability and resistance to degradation.
Mechanism of Action
The mechanism of action of (4-Fluoro-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the trifluoromethylsulfanyl group can modulate the compound’s overall reactivity and stability. These interactions can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4-Fluoro-benzyl)-(1-methyl-ethyl)-amine: Lacks the trifluoromethylsulfanyl group, which can result in different chemical and biological properties.
(4-Fluoro-benzyl)-(1-methyl-2-methylsulfanyl-ethyl)-amine: Contains a methylsulfanyl group instead of a trifluoromethylsulfanyl group, which can affect its reactivity and stability.
(4-Fluoro-benzyl)-(1-methyl-2-ethyl)-amine: Lacks both the trifluoromethylsulfanyl and methylsulfanyl groups, leading to distinct chemical behavior.
Uniqueness
The presence of both the fluorine atom and the trifluoromethylsulfanyl group in (4-Fluoro-benzyl)-(1-methyl-2-trifluoromethylsulfanyl-ethyl)-amine makes it unique among similar compounds
Properties
Molecular Formula |
C11H13F4NS |
---|---|
Molecular Weight |
267.29 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(trifluoromethylsulfanyl)propan-2-amine |
InChI |
InChI=1S/C11H13F4NS/c1-8(7-17-11(13,14)15)16-6-9-2-4-10(12)5-3-9/h2-5,8,16H,6-7H2,1H3 |
InChI Key |
GVUDVYWFHBBPNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC(F)(F)F)NCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.